molecular formula C14H16N4 B3011080 4-Phenyl-6-piperazin-1-ylpyrimidine CAS No. 927988-27-0

4-Phenyl-6-piperazin-1-ylpyrimidine

Cat. No.: B3011080
CAS No.: 927988-27-0
M. Wt: 240.31
InChI Key: XVYYHYROWROJFA-UHFFFAOYSA-N
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Description

4-Phenyl-6-piperazin-1-ylpyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a pyrimidine core, a key heterocycle in many bioactive molecules, which is substituted at the 6-position with a piperazine ring and at the 4-position with a phenyl group. This molecular architecture is commonly found in compounds with diverse pharmacological profiles. While direct biological data for this specific compound is limited, research on highly similar pyrimidine-piperazine hybrids reveals promising therapeutic potential. These analogous compounds have demonstrated a range of biological activities, suggesting possible research applications for this compound. Piperazine-containing compounds are frequently explored for their antimicrobial properties. For instance, pyrimidine-piperazine hybrids have shown potent activity against challenging pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa . The piperazine moiety is a well-known pharmacophore that contributes to binding affinity with various biological targets. Furthermore, the pyrimidine scaffold is a privileged structure in anti-inflammatory agent development. Related morpholinopyrimidine derivatives have been synthesized and shown to effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . The structural features of this compound make it a valuable building block for constructing more complex molecules or for use as a core scaffold in screening for new bioactive agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-phenyl-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-10-14(17-11-16-13)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYYHYROWROJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Phenyl 6 Piperazin 1 Ylpyrimidine and Its Analogues

Strategies for Core Pyrimidine-Piperazine Ring Formation

The construction of the fundamental pyrimidine-piperazine ring system can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the pyrimidine (B1678525) ring followed by the introduction of the piperazine (B1678402) moiety, or the cyclization of precursors already containing a piperazine unit.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 4-Phenyl-6-piperazin-1-ylpyrimidine. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the displacement of a suitable leaving group, such as a halogen or a sulfonyl group, from an activated pyrimidine ring by a piperazine nucleophile. The pyrimidine ring's inherent electron deficiency, which can be further enhanced by electron-withdrawing substituents, facilitates this type of reaction. wikipedia.org

A common strategy involves the reaction of a dihalopyrimidine, such as 2,4-dichloro-6-phenylpyrimidine, with piperazine. The reaction conditions can be controlled to achieve selective substitution at one of the chloro positions, followed by a subsequent reaction to introduce other functionalities if desired. The reactivity of different leaving groups often follows the order F > Cl > Br > I. nih.gov The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like dimethylformamide (DMF) or alcohols often being employed in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the generated acid. chemicalbook.com

For instance, 2-chloro-4,6-dimethylpyrimidine (B132427) can be reacted with piperazine in the presence of potassium carbonate in aqueous tetrahydrofuran (B95107) to yield 1-(4,6-dimethyl-2-pyrimidyl)piperazine. chemicalbook.com This highlights the utility of SNAr in constructing the pyrimidine-piperazine linkage. The presence of activating groups ortho or para to the leaving group significantly accelerates the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.org

Chalcone (B49325) Cyclization and Subsequent Derivatization Routes

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines. derpharmachemica.comnih.govnih.gov The synthesis of this compound can be achieved through a multi-step sequence starting from a suitably substituted chalcone.

The initial step involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde to form the chalcone. researchgate.net This chalcone is then cyclized with a reagent such as guanidine (B92328) hydrochloride or thiourea (B124793) in the presence of a base like potassium hydroxide (B78521) to form a 2-amino- or 2-mercapto-4,6-diarylpyrimidine. derpharmachemica.comresearchgate.net

Following the formation of the pyrimidine ring, the piperazine moiety can be introduced. For example, a 2-mercaptopyrimidine (B73435) can be methylated to form a 2-(methylthio)pyrimidine, which is a good substrate for nucleophilic substitution with piperazine. nih.gov This displacement of the methylthio group by piperazine yields the desired 4-phenyl-6-(substituted)-2-(piperazin-1-yl)pyrimidine. This route allows for a high degree of diversity in the final products by varying the substituents on the initial chalcone and the piperazine derivative used. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govdergipark.org.trnih.gov This technology has been successfully applied to the synthesis of this compound and its analogues. omicsonline.org

Both the SNAr and chalcone cyclization routes can be significantly enhanced by the use of microwave irradiation. nih.govomicsonline.org For instance, the nucleophilic substitution of a chloropyrimidine with piperazine can be completed in minutes under microwave heating, whereas conventional methods might require several hours of refluxing. nih.govgoogle.com Similarly, the cyclization of chalcones with guanidine or urea (B33335) to form the pyrimidine ring is also amenable to microwave assistance, providing rapid access to the core structure. omicsonline.org The use of microwave synthesis is considered a "greener" approach as it is more energy-efficient. nih.gov

Functionalization and Derivatization Strategies at Key Positions

Once the core this compound scaffold is assembled, further modifications can be made to fine-tune its properties. The primary sites for derivatization are the pyrimidine ring and the distal nitrogen atom of the piperazine moiety.

Substitution at Pyrimidine Ring Positions (e.g., C4, C6)

The substituents at the C4 and C6 positions of the pyrimidine ring are typically introduced through the choice of starting materials in the chalcone cyclization route. derpharmachemica.comresearchgate.net By using different substituted benzaldehydes and acetophenones, a wide variety of analogues with different aryl groups at these positions can be synthesized. researchgate.net

For example, reacting various aromatic or heteroaromatic aldehydes with 4-acetylpyridine (B144475) can generate a library of chalcones, which can then be cyclized to produce pyrimidines with diverse substituents at the C4 and C6 positions. derpharmachemica.com This modular approach is highly effective for exploring the structure-activity relationships of these compounds.

Modifications of the Piperazine Nitrogen Atom

The secondary amine of the piperazine ring provides a convenient handle for further functionalization. nih.govnih.govresearchgate.net This nitrogen atom can be readily alkylated, acylated, or sulfonylated to introduce a wide range of substituents.

Standard synthetic protocols can be employed for these modifications. For instance, alkylation can be achieved by reacting the piperazine derivative with an alkyl halide in the presence of a base. nih.gov Amidation and sulfonamidation can be carried out using acid chlorides or sulfonyl chlorides, respectively, often in the presence of a tertiary amine base like triethylamine. nih.gov These reactions allow for the introduction of various functional groups, which can significantly impact the biological activity of the resulting molecules.

Introduction of Aryl and Heteroaryl Substituents

The introduction of aryl and heteroaryl groups onto the pyrimidine scaffold is a cornerstone in the synthesis of this class of compounds. These substituents significantly influence the molecule's pharmacological profile. A common and effective strategy begins with a di-halogenated pyrimidine, such as 4,6-dichloropyrimidine, which serves as a versatile starting material.

The synthesis can be performed sequentially. First, one chlorine atom is substituted with the piperazine moiety through a nucleophilic aromatic substitution (SNAr) reaction. The remaining chlorine atom at the 4-position then becomes a reactive handle for introducing the phenyl group. Alternatively, the aryl group can be introduced first.

A prevalent method for forging the crucial carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl group is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This approach allows for the coupling of a halogenated pyrimidine with a wide array of aryl or heteroaryl boronic acids, providing access to a large library of analogues. For instance, the synthesis of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives has been achieved in a three-step process, culminating in the cyclization of α,β-unsaturated carbonyl compounds with reagents like formamidine (B1211174) or guanidine to form the pyrimidine ring. escholarship.org

Advanced Coupling Reactions in Synthesis

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to build complex molecular frameworks from simpler precursors. For the synthesis of this compound, these reactions are indispensable for creating the key C-C and C-N bonds that define the core structure.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound synthesis, it is the premier choice for introducing the phenyl group at the 4-position of the pyrimidine ring. The reaction typically involves the coupling of a halo-pyrimidine (e.g., 4-chloro-6-(piperazin-1-yl)pyrimidine) with a phenylboronic acid or its ester derivatives. researchgate.net

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. researchgate.netresearchgate.net A base is required to activate the boronic acid, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being commonly employed. researchgate.netmdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. researchgate.net Studies on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that good yields can be obtained using 5 mol % Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane. mdpi.com The reaction demonstrates excellent site-selectivity, allowing for the controlled synthesis of mono-, di-, or even tetra-arylpyrimidines from polychlorinated substrates. researchgate.net

Pyrimidine SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
4,6-dichloropyrimidineArylboronic AcidPd(OAc)₂ / PPh₃K₃PO₄-Reasonable researchgate.net
4-chloro-6-substituted pyrimidineAryl/Heteroarylboronic AcidPd(PPh₃)₂Cl₂K₃PO₄-Acceptable researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-DioxaneGood mdpi.com
2,4,5,6-tetrachloropyrimidineArylboronic Acid (1.0 equiv.)Pd(PPh₃)₂Cl₂ (1-3 mol%)K₂CO₃Dioxane/H₂O87-97% researchgate.net

Buchwald-Hartwig Amination Reactions

The formation of the C-N bond between the pyrimidine C6 position and the piperazine nitrogen is frequently accomplished using the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly efficient for coupling amines with aryl halides or triflates. researchgate.netthieme-connect.com In a typical synthesis, a 4-phenyl-6-chloropyrimidine intermediate is reacted with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgebi.ac.uk

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. For the amination of a protected 6-bromopyrido[2,3-d]pyrimidine, initial attempts with standard protocols using (±)-BINAP were unsuccessful. acs.org However, switching to more specialized ligands like S-Phos, which has smaller ortho-methoxy groups compared to the bulky ortho-isopropyl groups of X-Phos, led to complete conversion and excellent isolated yields. acs.org This highlights the necessity of systematic screening to identify the optimal catalyst-ligand combination for a specific substrate. acs.orgebi.ac.uk

Aryl Halide SubstrateAmineCatalystLigandBaseResultReference
2,4,6-trichloropyrimidine derivativePhenyl ureaPalladium--C-N bond formed researchgate.net
Dipivaloyl-protected 6-bromopyrido[2,3-d]pyrimidineSubstituted AnilinePd(OAc)₂(±)-BINAPNaOt-BuUnsuccessful acs.org
Dipivaloyl-protected 6-bromopyrido[2,3-d]pyrimidineN-methylanilinePd(OAc)₂S-Phos-Excellent Yield acs.org
ArylpyrimidineAminePalladium--Regioselective amination thieme-connect.com

Reductive Amination Techniques

Reductive amination is a versatile and powerful method for forming C-N bonds, particularly for introducing or modifying substituents on the piperazine ring. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acs.org

In the synthesis of analogues of this compound, reductive amination can be employed to functionalize the second nitrogen atom of the piperazine ring. For example, a piperazine-substituted pyrimidine can be reacted with various aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.org This approach allows for the introduction of a wide range of alkyl or arylmethyl groups, significantly expanding the chemical diversity of the synthesized library. This technique was successfully used to synthesize a series of dual BET-kinase degraders by reacting an amine with an aldehyde (compound 28) using NaBH(OAc)₃ in DCE with acetic acid overnight. acs.org Furthermore, enzymatic methods using imine reductases (IREDs) and reductive aminases (RedAms) are emerging as powerful tools for asymmetric reductive amination, offering high stereoselectivity. researchgate.net

Reaction Condition Optimization in Synthetic Routes

Optimizing reaction conditions is paramount to developing efficient, scalable, and cost-effective synthetic routes. For multi-step syntheses like that of this compound, careful selection of parameters such as solvents, catalysts, and temperature can dramatically improve yields and purity.

Solvent Selection and Optimization

The choice of solvent can profoundly influence reaction rates, selectivity, and yields. In the palladium-catalyzed reactions central to the synthesis of this compound, solvents play a key role in solubilizing reagents, stabilizing catalytic intermediates, and influencing the reaction pathway.

For Suzuki-Miyaura couplings, polar aprotic solvents or mixtures with water are common. A mixture of dioxane and aqueous potassium carbonate solution is frequently used, as seen in the site-selective synthesis of aryl-substituted pyrimidines from 2,4,5,6-tetrachloropyrimidine. researchgate.net Toluene is another common solvent for Buchwald-Hartwig aminations. acs.org For nucleophilic substitution reactions to introduce the piperazine moiety, alcohols like dry ethanol (B145695) are often effective, with the reaction driven to completion by refluxing for several hours. nih.gov

In an effort to develop more environmentally benign processes, water has been explored as a solvent for some pyrimidine syntheses, leading to high yields and product purity in a single step. researchgate.net The optimization of solvent systems can be complex; for instance, in one synthesis, using a mixed solvent system of Et₂O and acetone (B3395972) (7:1 ratio) was found to be optimal to achieve a high yield (80% isolated) while preventing unwanted side reactions. oup.com

Reaction TypeSolvent(s) TestedObservation/OutcomeReference
Pyrimido[4,5-d]pyrimidine Synthesis (Microwave)WaterEnvironmentally benign, high yields, high purity. researchgate.net
Nucleophilic Substitution (Piperazine on Pyrimidine)Dry EthanolEffective solvent for refluxing conditions. nih.gov
Carbodiimide Synthesis (Precursor step)Acetone or CH₃CNFast reaction, but side reactions lowered overall yield. oup.com
Carbodiimide Synthesis (Precursor step)Et₂O / Acetone (7:1)High yield (80% isolated) by preventing side reactions. oup.com
Suzuki-Miyaura CouplingDioxane / H₂OStandard for coupling with arylboronic acids. researchgate.net
Buchwald-Hartwig AminationTolueneStandard solvent for this type of amination. acs.org
Amination/CyclizationDMFUsed for cyclization of amidines with malononitrile (B47326) dimer. mdpi.com

Catalyst and Reagent Systems

The selection of an appropriate catalyst and reagent system is paramount for the successful synthesis of this compound. In the context of nucleophilic aromatic substitution, a base is typically required to facilitate the reaction.

For the reaction of a chloropyrimidine with piperazine, common bases include potassium carbonate (K₂CO₃). chemicalbook.com In some instances, the piperazine reagent itself, being a base, can be used in excess to drive the reaction forward without the need for an additional basic catalyst. organic-chemistry.org

To enhance the reaction rate, a catalyst such as potassium iodide (KI) is often employed. chemicalbook.com The iodide ion can participate in a Finkelstein-type reaction with the chloropyrimidine, generating a more reactive iodo-pyrimidine in situ, which then reacts more readily with the piperazine nucleophile. The use of a polar aprotic solvent like dimethylformamide (DMF) can also act as a catalyst in some systems. chemicalbook.com

For palladium-catalyzed cross-coupling reactions, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to be effective in the synthesis of piperazines from diol-diamine coupling. organic-chemistry.org

Table 1: Catalyst and Reagent Systems for the Synthesis of Piperazinyl-Pyrimidines

Precursor Nucleophile Catalyst/Reagent Solvent
1-chloro-4-(chloro-phenyl-methyl)-benzene Piperazine Anhydrous K₂CO₃, KI Butanone
4-chloro-benzene derivative Piperazine DMF, KI Toluene
Aryl Chlorides Piperazine Pd-catalyst Piperazine

Temperature and Reaction Time Parameters

The temperature and duration of the reaction are critical parameters that significantly influence the yield and purity of the resulting this compound. These parameters are highly dependent on the chosen synthetic route and the specific reagents and catalysts employed.

For the nucleophilic aromatic substitution reaction between a chloro-substituted aromatic compound and piperazine, elevated temperatures are generally required to overcome the activation energy barrier. A common approach involves refluxing the reaction mixture for an extended period. For instance, in the synthesis of a similar piperazine derivative, the reaction mixture was refluxed for 18 hours. chemicalbook.com

In another documented procedure, the reaction was initially maintained at 80°C for 2 hours, followed by a 12-hour reflux period to ensure the completion of the reaction. chemicalbook.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. nih.gov

Microwave-assisted synthesis presents an alternative to conventional heating, often leading to significantly reduced reaction times. nih.govresearchgate.net

Table 2: Temperature and Reaction Time Parameters for Piperazinyl-Pyrimidine Synthesis

Reaction Type Temperature Reaction Time Monitoring
Nucleophilic Aromatic Substitution Reflux 18 hours -
Nucleophilic Aromatic Substitution 80°C then Reflux 2 hours then 12 hours -
General Synthesis Room Temperature to Reflux 5-6 hours to 12 hours TLC

Purification and Isolation Methodologies for Research Compounds

The final stage in the synthesis of this compound involves the purification and isolation of the target compound to achieve the desired level of purity for research applications. The choice of purification method depends on the physical and chemical properties of the product and the impurities present.

A common initial workup procedure involves quenching the reaction mixture, for example, by pouring it into ice-cold water or crushed ice. mdpi.com If the product precipitates as a solid, it can be collected by filtration. mdpi.com

For products that are soluble in organic solvents, an extraction workup is typically employed. This involves partitioning the reaction mixture between an organic solvent, such as ethyl acetate (B1210297), and an aqueous layer. nih.gov The organic layer containing the product is then washed, dried over a desiccant like sodium sulfate, and the solvent is removed under reduced pressure. nih.gov

Further purification is often necessary to remove any remaining impurities. Column chromatography is a widely used technique for this purpose. nih.gov For piperazine derivatives, a common solvent system for column chromatography is a mixture of ethyl acetate and petroleum ether. nih.gov

Recrystallization is another effective method for purifying solid compounds. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

An acid-base extraction can also be utilized for piperazine-containing compounds. The basic piperazine nitrogen allows the compound to be extracted into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Subsequently, the pH of the aqueous layer is raised with a base to precipitate the pure product, which is then collected by filtration. chemicalbook.com

Structure Activity Relationship Sar Investigations of 4 Phenyl 6 Piperazin 1 Ylpyrimidine Derivatives

Impact of Phenyl Ring Substitutions on Biological Activity

Alterations to the phenyl ring at the 4-position of the pyrimidine (B1678525) core are a key area of SAR studies, with both electronic and steric factors playing significant roles in modulating biological activity.

Electronic Effects of Substituents (Electron-Withdrawing vs. Electron-Donating Groups)

The electronic nature of substituents on the phenyl ring can profoundly influence the biological activity of 4-Phenyl-6-piperazin-1-ylpyrimidine derivatives. Research indicates that the introduction of electron-withdrawing groups on the phenyl ring tends to enhance the potency of these compounds in certain contexts. For instance, in studies on phenylpiperazine derivatives for acaricidal activity, it was hypothesized that an electron-withdrawing group would be effective for achieving a higher level of activity. nih.gov This principle is a cornerstone of medicinal chemistry, where substituent modifications are used to fine-tune the electronic properties of a molecule to optimize interactions with biological targets. researchgate.net

Conversely, in other chemical series, electron-donating groups have been found to be beneficial. For example, in a study of N-phenylpiperazine derivatives, the activity against M. kansasii was positively influenced by the electron-donor properties of the substituent on the phenyl ring, alongside higher lipophilicity. researchgate.net This highlights that the optimal electronic properties can be target-dependent, and both electron-donating and electron-withdrawing groups can be leveraged to modulate receptor binding affinity and selectivity. researchgate.net

Table 1: Impact of Electronic Effects of Phenyl Ring Substituents on Biological Activity

Substituent TypeGeneral Effect on ActivityExample ContextReference
Electron-Withdrawing Group (EWG)Generally enhances activityAcaricidal phenylpiperazine derivatives nih.gov
Electron-Donating Group (EDG)Can enhance activity depending on the targetAntimycobacterial N-phenylpiperazine derivatives against M. kansasii researchgate.net

Positional Isomerism and Steric Hindrance Effects

The position of a substituent on the phenyl ring is as crucial as its electronic nature, introducing factors of positional isomerism and steric hindrance. Studies on substituted phenylsulfonyl derivatives have shown a clear difference in activity based on the substituent's location. For example, a para-chlorophenylsulfonyl derivative was found to be more active than the meta-substituted equivalent. nih.gov In stark contrast, the ortho-substituted derivative was almost inactive, suggesting that steric hindrance near the piperazine (B1678402) linkage can be detrimental to activity. nih.gov

Similarly, research on acaricidal phenylpiperazine derivatives demonstrated that introducing a fluorine atom at the 2-position (ortho) of the benzene (B151609) ring increased activity compared to the unsubstituted compound. nih.gov However, 4-substituted phenylpiperazine derivatives were generally more active than the 2-substituted ones. nih.gov This indicates a complex interplay where a certain degree of steric bulk or specific electrostatic interactions at one position may be favorable, while substitution at another may lead to a loss of activity due to unfavorable steric clashes with the target protein.

Table 2: Effect of Phenyl Ring Substituent Position on Acaricidal Activity

SubstituentPositionRelative ActivityReference
Chloropara (4-position)More active nih.gov
Chlorometa (3-position)Less active than para nih.gov
Chloroortho (2-position)Almost inactive nih.gov
Fluorineortho (2-position)Increased activity vs. unsubstituted nih.gov

Modulation of Biological Activity through Piperazine Ring Modifications

The piperazine ring serves as a versatile linker and a key interaction moiety. Its modification is a common strategy for optimizing the pharmacological properties of the parent compound.

Substituent Effects on Piperazine Nitrogen

The nitrogen atom at the N4-position of the piperazine ring is a frequent site for substitution to modulate biological activity. A wide array of functional groups, including alkyl, acyl, and sulfonyl groups, have been explored. nih.govresearchgate.net In the context of acaricidal agents, derivatives with a trifluoromethylsulfonyl, acetyl, 4-chlorobenzoyl, chloromethylsulfonyl, or 4-chlorophenylsulfonyl group on the piperazine nitrogen exhibited potent activity. nih.gov

In other studies, the nature of the substituent on the piperazine nitrogen has been shown to be critical for potency and selectivity. For instance, in a series of pyrimidine-piperazine hybrids, the presence of an aromatic ring on the piperazine was found to reduce activity in some cases. researchgate.net Conversely, research on inhibitors of inflammatory caspases based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold showed that varying the aryl substituent on the piperazine ring led to potent inhibitors. nih.gov This demonstrates that the optimal substituent is highly dependent on the specific biological target.

Table 3: Examples of Active Substituents on Piperazine Nitrogen

Substituent GroupBiological ContextReference
TrifluoromethylsulfonylAcaricidal nih.gov
AcetylAcaricidal nih.gov
4-ChlorobenzoylAcaricidal nih.gov
Aryl groups (e.g., ethylbenzene)Caspase Inhibition nih.gov
MethylAntitrypanosomal nih.gov

Piperazine Linker Integrity and Modifications

The integrity of the six-membered piperazine ring itself is often crucial for maintaining biological activity. Studies on Nucleozin, an anti-influenza agent with a related scaffold, have highlighted the importance of the piperazine ring. nih.govplos.orgplos.org When the piperazine ring was replaced with a more flexible ethylenediamine (B42938) group, the resulting analogues were less active. plos.orgplos.org This loss of activity underscores the need for the specific conformation and constraints provided by the piperazine ring for effective interaction with the biological target. nih.govplos.org

Further research has shown that replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, can lead to a significant decrease in activity, reinforcing the idea that the piperazine scaffold is a privileged structure in many contexts. nih.gov The two nitrogen atoms of the piperazine core are thought to be important for improving the pharmacokinetic properties of drug candidates due to their pKa values, which can enhance water solubility and bioavailability. nih.gov

Pyrimidine Core Derivatization and its Influence on Biological Outcomes

The pyrimidine core is the central scaffold of these molecules, and its derivatization offers another avenue for modulating biological effects. Combining a pyrimidine ring with a piperazine moiety within a single structure is a known strategy for enhancing biological activity. researchgate.net

Modifications often involve introducing various substituents at other available positions on the pyrimidine ring, such as the C2 and C6 positions. For example, a series of 4-substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and showed antimicrobial activity. nih.gov In another study, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives were developed as promising antitrypanosomal agents, with variation in the 6-aryl group leading to compounds with potent activity. nih.gov

Impact of Substituents at Pyrimidine C-positions

The pyrimidine ring in the this compound scaffold offers several positions for substitution, notably at the C2 and C5 positions. Research on closely related 6-arylpyrimidine derivatives has shed light on how modifications at these sites can modulate biological activity, particularly in the context of antitrypanosomal agents. escholarship.org

In a series of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines, the introduction of a methyl group at the C2 position of the pyrimidine core was investigated. escholarship.org When the A-ring (the aryl group at C6) was an unsubstituted phenyl ring, the resulting compound with a 2-CH3 substitution demonstrated low micromolar activity against Trypanosoma brucei rhodesiense (T.b.r). escholarship.org Specifically, this compound exhibited an EC50 value of 2.8 µM. escholarship.org This finding suggests that a small alkyl group at the C2 position is well-tolerated and can contribute to the compound's biological activity.

Further studies on this series explored the impact of other substituents at the C2 position. For instance, the introduction of a 2-nitro analogue resulted in a decrease in antitrypanosomal activity. escholarship.org However, replacing the nitro group with a bromine atom at the same position (2-Br) led to a two-fold improvement in activity. escholarship.org This highlights that both the electronic and steric properties of the substituent at the C2 position play a significant role in determining the potency of these compounds.

In a different class of related compounds, 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, various substitutions on the pyrimidine ring were also evaluated for their inhibitory effects on FLT3 tyrosine kinase. nih.gov This research underscores the importance of the substitution pattern on the pyrimidine core for achieving potent biological activity. nih.gov

The following table summarizes the impact of C2 substituents on the antitrypanosomal activity of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylpyrimidine derivatives.

Compound C2-Substituent EC50 against T.b.r (µM)
1H1.8
2CH32.8
3NH2-
4NO2Decreased activity
5BrImproved activity

Heteroatom Substitutions on the Pyrimidine Ring

The concept of bioisosterism, which involves the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties, is a key strategy in drug design. estranky.sk In the context of the this compound scaffold, the replacement of the nitrogen atoms within the pyrimidine ring with other heteroatoms can significantly alter the compound's physicochemical properties and, consequently, its biological activity.

Introducing heteroatoms into an aromatic ring, such as replacing carbon with nitrogen, generally increases the polarity of the ring and reduces its electron density. cambridgemedchemconsulting.com This can lead to a reduction in cytochrome P450 (CYP) mediated metabolism and an improvement in water solubility. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridyl or pyridazine (B1198779) ring has been shown to decrease lipophilicity, which can also influence human Ether-à-go-go-Related Gene (hERG) inhibition. cambridgemedchemconsulting.com

In the case of the pyrimidine ring, which already contains two nitrogen atoms, further heteroatom substitution would involve replacing one or both of these nitrogens with other heteroatoms, or replacing the entire pyrimidine ring with another heterocyclic system. While specific examples of heteroatom substitutions within the this compound core are not extensively documented in the provided search results, the general principles of bioisosterism suggest that such modifications would have a profound impact. For instance, replacement of the pyrimidine ring with other six-membered heterocyclic rings could be explored to improve in vivo stability. estranky.sk

The following table illustrates potential bioisosteric replacements for the pyrimidine ring and their general effects on molecular properties.

Original Ring Bioisosteric Replacement Potential Effects
PyrimidinePyridazineAltered polarity, reduced lipophilicity, potential for improved metabolic stability. cambridgemedchemconsulting.com
PyrimidinePyrazine (B50134)Similar to pyridazine, can influence pKa of basic centers. cambridgemedchemconsulting.com
PyrimidineTriazineIncreased nitrogen content, further increased polarity.

Rational Design Principles Derived from SAR Studies

The structure-activity relationship findings from studies on this compound and its analogs provide a foundation for the rational design of new and improved compounds. The goal of rational design is to use the knowledge of how chemical structure relates to biological activity to create molecules with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

A key principle derived from the SAR studies is the importance of the substitution pattern on the pyrimidine ring. The observation that small, electron-donating or halogen substituents at the C2 position can enhance activity, while larger or strongly electron-withdrawing groups may be detrimental, provides a clear direction for further optimization. escholarship.org For example, future design efforts could focus on exploring a wider range of small alkyl and halogen substituents at the C2 position to fine-tune activity.

Furthermore, the concept of bioisosteric replacement of the pyrimidine ring itself presents another avenue for rational design. cambridgemedchemconsulting.com If a particular liability, such as metabolic instability or off-target effects, is associated with the pyrimidine core, replacing it with a bioisosteric ring system like pyridazine or pyrazine could mitigate these issues while retaining the desired biological activity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The choice of bioisostere would be guided by the need to maintain key interactions with the biological target while altering properties like polarity, lipophilicity, and hydrogen bonding capacity.

The design of novel anticancer agents based on phenylpiperazine derivatives of 1,2-benzothiazine offers a parallel example of rational design. nih.gov In this case, the introduction of specific substituents on the phenylpiperazine moiety was guided by the structures of known topoisomerase II inhibitors. nih.gov A similar approach could be applied to the this compound scaffold, where knowledge of the target protein's binding site could inform the design of substituents that enhance binding affinity and selectivity.

Systematic modification of substituents on the pyrimidine ring: Based on the established SAR, further exploration of small, electronically diverse groups at the C2 and C5 positions is warranted.

Bioisosteric replacement of the pyrimidine ring: To address potential liabilities and fine-tune physicochemical properties, replacing the pyrimidine ring with other heterocycles should be considered.

Structure-based design: If the biological target is known, computational modeling and structural biology techniques can be employed to design derivatives with optimized interactions with the binding site.

By integrating these principles, it is possible to systematically build upon the this compound scaffold to develop new chemical entities with improved therapeutic potential.

Molecular Mechanisms and Biological Target Engagement Studies

Interaction with Specific Macromolecular Targets

The 4-phenyl-6-piperazin-1-ylpyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating interaction with a variety of macromolecular targets. These interactions are primarily with enzymes, particularly kinases, and with G-protein coupled receptors, such as those for serotonin (B10506).

Enzyme Inhibition Studies (e.g., Kinases, other enzyme families)

Derivatives of the pyrimidine-piperazine core have been extensively studied as enzyme inhibitors, with a significant focus on protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of these enzymes is frequently linked to cancer, making them a major target for therapeutic development. nih.gov

A notable example involves a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes , which were developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov These compounds demonstrated strong antiproliferative activity against human leukemic cell lines with mutated FLT3. nih.gov Similarly, research into 6-phenyl-4-anilinopyrimidine derivatives identified them as selective inhibitors of the class III receptor tyrosine kinase (RTK) family, which includes targets like KIT and PDGFRβ. nih.gov Further optimization of this series led to compounds with potent antitumor activity. nih.gov

Other kinase targets for pyrimidine-piperazine compounds include:

Aurora A Kinase: A novel class of pyrimidine (B1678525) derivatives was developed to inhibit Aurora A kinase, which in turn reduces the levels of MYC oncoproteins, key drivers in many cancers. acs.org

Cyclin-Dependent Kinases (CDKs): Various 4-anilino-6-phenylpyrimidines have been patented as CDK inhibitors. nih.gov

Beyond kinases, other enzyme families are also targeted. For instance, a series of piperazinyl pyrimidines was identified as modulators of γ-secretase, an enzyme implicated in Alzheimer's disease. researchgate.net

Table 1: Enzyme Inhibition by Pyrimidine-Piperazine Derivatives

Compound Class Enzyme Target Key Findings Reference
4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes FLT3 Tyrosine Kinase Potent inhibition and antiproliferative activity in FLT3-mutated leukemic cells. nih.gov
6-Phenyl-4-anilinopyrimidine derivatives Class III RTKs (KIT, PDGFRβ) Selective dual inhibitors with in vitro and in vivo antitumor activity. nih.gov
6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives Aurora A Kinase Inhibits Aurora A, leading to a reduction in cMYC and MYCN oncoprotein levels. acs.org
Piperazinyl pyrimidines γ-Secretase Potent modulators with selectivity over Notch cleavage. researchgate.net

Receptor Modulation Studies (e.g., Adrenergic Receptors, Serotonin Receptors)

The piperazine (B1678402) moiety is a common pharmacophore in compounds targeting central nervous system (CNS) receptors. ijrrjournal.commdpi.com Derivatives containing this feature often interact with biogenic amine receptors, particularly serotonin (5-HT) receptors. ijrrjournal.com

Research has described series of piperazine-containing compounds with significant activity on the serotonergic system. For example, 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and found to be potent inhibitors of serotonin reuptake, a primary mechanism for many antidepressant drugs. nih.gov The most promising compound from this series, A20, showed potent antidepressant-like effects in preclinical models. nih.gov

Furthermore, (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides have been discovered to be high-affinity and selective antagonists for the 5-HT(6) receptor subtype. nih.gov Another series of 2-(1-piperazinyl)pyrazines also demonstrated pharmacological properties characteristic of potent central serotonin-mimetic activity. nih.gov The anxiolytic and antidepressant-like activities of the piperazine derivative LQFM192 were found to be mediated by the serotonergic system. nih.gov

Table 2: Receptor Modulation by Pyrimidine-Piperazine Derivatives

Compound Class Receptor Target Activity Reference
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives Serotonin Transporter (SERT) Potent reuptake inhibition. nih.gov
(4-Piperazin-1-ylquinolin-6-yl) arylsulfonamides 5-HT(6) Receptor High-affinity and selective antagonism. nih.gov
2-(1-Piperazinyl)pyrazines Serotonin Receptors Potent central serotonin-mimetic activity. nih.gov
2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) Serotonergic System / GABAa Receptor Anxiolytic-like activity mediated by both systems; antidepressant-like activity via the serotonergic system. nih.gov

Elucidation of Binding Modes and Affinities

Understanding how these compounds bind to their targets at a molecular level is key to rational drug design. Studies focus on the nature of the chemical interactions and the roles of specific parts of the molecule.

Covalent vs. Non-Covalent Interactions

The binding of pyrimidine-piperazine derivatives to their biological targets is predominantly governed by non-covalent interactions. researchgate.netuomphysics.net These interactions, while individually weak, collectively contribute to the stable binding of the molecule within the target's binding site. uomphysics.net Common types of non-covalent interactions observed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like nitrogen or oxygen atoms) on both the ligand and the target protein. researchgate.net

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic pockets in the protein. nih.govresearchgate.net

π-System Interactions: These include π-π stacking (between aromatic rings) and C-H•••π interactions. researchgate.netuomphysics.net

Electrostatic and Halogen Bonds: Interactions involving charge distribution and halogen atoms can also play a significant role in stabilizing the complex. researchgate.netuomphysics.net

A specific type of orbital interaction, the n → π* interaction, which involves the delocalization of lone pair electrons (n) to π* orbitals of aromatic rings, can also contribute to the conformational stability of these molecules and their complexes. nih.gov These interactions are distinct from covalent bonds, which involve the sharing of electrons and result in an irreversible or slowly reversible linkage to the target, a mechanism not typically reported for this class of compounds.

Role of Key Functional Groups in Target Binding

Structure-activity relationship (SAR) studies have elucidated the specific roles of the core components of the this compound scaffold.

The Pyrimidine Core: This heterocyclic ring serves as a central scaffold, orienting the crucial substituent groups in the correct three-dimensional space for optimal interaction with the target. nih.gov In many kinase inhibitors, the nitrogen atoms of the pyrimidine ring form key hydrogen bonds within the ATP-binding pocket. nih.gov

The Phenyl Group: The phenyl ring at position 4 typically engages in hydrophobic interactions. nih.gov In studies of anilinopyrimidine kinase inhibitors, this group was designed to interact with a specific hydrophobic region of the kinase ATP pocket. nih.gov Substitutions on this phenyl ring can significantly modulate potency and selectivity. For example, adding halogen substituents to the phenyl group of an Aurora A kinase inhibitor was critical for its activity in reducing MYC protein levels. acs.org

The Piperazine Moiety: The piperazine ring is a versatile component. It is often used to improve physicochemical properties like solubility. mdpi.com Furthermore, its nitrogen atoms can act as hydrogen bond acceptors or, when protonated, form ionic interactions, contributing directly to binding affinity. mdpi.com In adenosine (B11128) A2A receptor antagonists, the piperazine linker was found to be preferable to a piperidine (B6355638) linker for binding affinity. mdpi.com The substitution on the distal nitrogen of the piperazine is a common point for modification to fine-tune activity and properties. acs.org

Cellular Pathway Modulation by Pyrimidine-Piperazine Compounds

By engaging with specific enzymes and receptors, pyrimidine-piperazine compounds can modulate critical cellular signaling pathways.

When these compounds act as kinase inhibitors, they directly interfere with phosphorylation cascades that regulate fundamental cellular processes. For instance, inhibition of the FLT3 kinase by 4-amino-6-piperazin-1-yl-pyrimidine derivatives blocks the signaling pathways responsible for the proliferation and survival of certain leukemia cells. nih.gov Similarly, inhibiting Aurora A kinase leads to the degradation of the MYC oncoprotein, thereby disrupting the oncogenic pathways that MYC drives. acs.org

In the context of the central nervous system, modulation of neurotransmitter receptors alters neuronal signaling. The compound LQFM192 , through its interaction with the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, demonstrates how these molecules can produce anxiolytic-like effects. nih.gov Its antidepressant-like activity is mediated specifically through the serotonergic system. nih.gov By blocking serotonin reuptake, compounds like the 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one series increase the concentration of serotonin in the synaptic cleft, which is a well-established mechanism for alleviating depressive symptoms. nih.gov

Impact on Cell Proliferation and Signaling Pathways

Derivatives of phenyl-piperazinyl-pyrimidine have been identified as potent anticancer agents that influence key signaling pathways controlling cell growth and apoptosis. These compounds often exert their effects by targeting specific protein kinases that are dysregulated in cancer cells.

Newly synthesized purine (B94841) nucleobase analogs, which incorporate the 6-substituted piperazine/phenyl-pyrimidine structure, have demonstrated significant cytotoxic potential against various human cancer cell lines, particularly in hepatocellular carcinoma. biomedpharmajournal.org A key mechanism identified is the inhibition of the proto-oncogene c-Src, a tyrosine kinase crucial for signal transduction pathways that govern cancer cell proliferation. biomedpharmajournal.org

Inhibition of c-Src by these compounds disrupts the cell cycle progression. Specifically, it leads to decreased levels of phospho-Src and, consequently, reduced phosphorylation of the retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, which is necessary for the cell to enter the S-phase. The downstream effect is a reduction in the levels of Cyclin E and cyclin-dependent kinase 2 (Cdk2), ultimately inducing apoptosis in liver cancer cells. biomedpharmajournal.org

Further studies have shown that these compounds can be highly selective. For instance, compound 19 , a purine analog with the piperazine-phenyl moiety, showed high selectivity for Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK), both of which can act as upstream activators of c-Src. biomedpharmajournal.org Similarly, a series of 4-amino-6-piperazin-1-yl-pyrimidine derivatives were developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), exhibiting strong anti-proliferative activity against leukemic cell lines with FLT3 mutations. nih.gov

Table 1: Kinase Inhibition and Anti-proliferative Activity of Phenyl-piperazinyl-pyrimidine Analogs

Compound Class/ExampleTarget Kinase(s)Affected Pathway ComponentsCellular Outcome
6-substituted piperazine/phenyl purine analogs (e.g., Compound 19)c-Src, ALK, BTK↓ phospho-Src, ↓ phospho-Rb, ↓ Cyclin E, ↓ Cdk2Induction of apoptosis in hepatocellular carcinoma cells biomedpharmajournal.org
4-amino-6-piperazin-1-yl-pyrimidine oximesFLT3-Anti-proliferative activity in human leukemic cells nih.gov

Anti-inflammatory Response Pathways

The phenyl-piperazinyl-pyrimidine structure is a key pharmacophore in the development of novel anti-inflammatory agents. Research has shown that derivatives containing this scaffold can modulate critical inflammatory pathways, primarily by reducing the production of pro-inflammatory cytokines and mediators.

One of the primary mechanisms is the inhibition of inflammatory signaling cascades in macrophages. A study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety found that the compounds could significantly inhibit the lipopolysaccharide (LPS)-induced release of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in a dose-dependent manner. mdpi.com Furthermore, select compounds were shown to attenuate the upregulation of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins (B1171923) which mediate inflammatory responses. mdpi.com

Other piperazine derivatives have also been shown to exert their anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov The mechanism involves a reduction in the migration of polymorphonuclear cells and a decrease in the activity of the myeloperoxidase enzyme in inflamed tissues. nih.gov Some piperazine derivatives may also engage the serotonergic pathway to produce their anti-inflammatory and analgesic effects. nih.gov The N-phenyl piperazine core is recognized as a pivotal scaffold for developing agents that can inhibit inflammation through various mechanisms, including interactions with key enzymes and receptors. biomedpharmajournal.org

Table 2: Anti-inflammatory Mechanisms of Phenyl-piperazinyl-pyrimidine Analogs

Compound/Derivative ClassKey Pathway/TargetEffect
Methyl salicylate derivatives with piperazineLPS-induced inflammation↓ IL-6, ↓ TNF-α, ↓ COX-2 upregulation mdpi.com
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneCarrageenan-induced inflammation↓ IL-1β, ↓ TNF-α, ↓ cell migration nih.gov
4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl esterFormalin-induced inflammationReduction of inflammatory phase via serotonergic pathway nih.gov
N-phenyl piperazine derivativesBSA denaturationInhibition of protein denaturation biomedpharmajournal.org

Antiviral Mechanisms of Action

Recent studies have highlighted the potential of phenyl-piperazinyl-pyrimidine analogs as effective antiviral agents. These small molecules have shown inhibitory activity against pathogenic viruses, such as the Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus. nih.gov

The antiviral mechanism of this class of compounds has been explored through structure-activity relationship (SAR) studies. An initial lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, was identified as an inhibitor of CHIKV replication. nih.gov Through chemical optimization, a new analog, compound 6a , was developed which displayed significantly improved antiviral activity. This optimized compound exhibited a potent effective concentration (EC₅₀) of 3.95 µM and a high cytotoxic concentration (CC₅₀) of 260 µM, resulting in a favorable selectivity index (SI) of over 61. nih.gov

While the precise molecular target for these CHIKV inhibitors is still under investigation, their mechanism is distinct from broad-spectrum antiviral responses that rely on stimulating the host's innate immunity. For instance, some general antiviral strategies work by enhancing the type-I and type-III interferon (IFN) response and depend on the JAK/STAT signaling pathway. nih.gov The activity of the 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine class, however, points towards a more direct inhibition of a specific viral component or a host factor essential for the viral life cycle. The promising profile of these compounds marks them as a novel class with potential for further development into specific antiviral drugs against CHIKV. nih.gov

Table 3: Antiviral Activity of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogs against Chikungunya Virus (CHIKV)

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Lead Compound 1 8.6812214.2 nih.gov
Optimized Compound 6a 3.95260>61 nih.gov

Phenotypic Screening and Target Identification Approaches

The discovery of bioactive compounds like this compound and its derivatives often begins with phenotypic screening. This approach involves testing substances in cellular or organismal models to identify agents that produce a desired change in phenotype (e.g., cell death in cancer lines, reduced viral replication) without a preconceived molecular target. youtube.complengegen.com This strategy is particularly effective for identifying first-in-class medicines for complex diseases where the ideal target may not be known. nih.govplengegen.com

Once a "hit" compound is identified through a phenotypic screen, subsequent studies are performed to identify its molecular target and mechanism of action. A powerful tool for this is KINOMEscan, a competition binding assay that quantitatively measures the interactions of a compound against a large panel of human kinases. This approach was used to determine the selectivity of anticancer purine analogs containing the phenyl-piperazine-pyrimidine scaffold, revealing their high affinity for kinases like ALK and BTK. biomedpharmajournal.org

Following initial identification, computational methods such as molecular docking are employed to predict and analyze the binding site interactions between the compound and its putative target protein. biomedpharmajournal.org These in silico approaches help to elucidate the structural basis for the compound's activity and guide further optimization through medicinal chemistry to improve potency and selectivity. This iterative process of phenotypic screening, target deconvolution, and structure-activity relationship (SAR) analysis is a cornerstone of modern drug discovery and has been successfully applied to the development of pyrimidine-based inhibitors. nih.gov

Computational and in Silico Approaches in Research and Development

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For compounds in the phenylpiperazine class, docking simulations are instrumental in understanding how they interact with biological targets such as protein kinases, receptors, and enzymes.

Molecular docking simulations predict the binding conformation (pose) and estimate the binding affinity of a ligand within the active site of a target protein. In studies involving phenylpiperazine derivatives, docking has been successfully used to identify potential inhibitors for various targets. For instance, research on a novel, biochemically active phenyl-piperazine pharmacophore targeting the ATP-binding site of the eIF4A1 helicase demonstrated the utility of docking in identifying hit compounds. nih.gov Similarly, docking studies on phenylpiperazine derivatives targeting DNA topoisomerase II (Topo II) showed their ability to bind to the DNA-Topo II complex. nih.gov The predicted binding affinity, often expressed as a docking score, helps in ranking and prioritizing compounds for further experimental testing.

A critical output of molecular docking is the identification of key amino acid residues or nucleobases that form crucial interactions with the ligand. For phenylpiperazine derivatives, these interactions often include:

Hydrogen Bonds: The nitrogen atoms in the piperazine (B1678402) and pyrimidine (B1678525) rings can act as hydrogen bond acceptors, forming bonds with donor residues in the target's binding pocket. nih.gov Studies on derivatives targeting the DNA-Topo II complex showed potential hydrogen bonding with aspartic acid (Asp463) and glycine (B1666218) (Gly488) residues. nih.gov

π-π Stacking: The phenyl group of the compound can engage in π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in the protein or with DNA bases. nih.gov In one study, the phenylpiperazine moiety was observed to slide between nucleic acid bases, leading to π-π stacking with thymine (B56734) (DT9) and adenine (B156593) (DA12). nih.gov

π-Sulfur Interactions: Interactions between the aromatic ring and sulfur-containing residues like methionine (Met762) have also been observed. nih.gov

Table 1: Examples of Predicted Interactions for Phenylpiperazine Derivatives from Docking Studies

Interaction Type Interacting Ligand Moiety Target Residues/Bases Target Protein/Molecule
Hydrogen Bonding 1,2-Benzothiazine Moiety Asp463, Gly488, DC8, DT9 DNA-Topo II Complex nih.gov
π-π Stacking Phenylpiperazine DT9, DA12 DNA nih.gov
π-Sulfur Interactions Phenylpiperazine Met762 DNA-Topo II Complex nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. These simulations offer deeper insights into the stability and conformational changes of ligand-receptor complexes that are hinted at by static docking models.

MD simulations are used to assess the stability of the binding pose predicted by molecular docking and to study the conformational changes that occur in both the ligand and the protein upon binding. For example, extended MD simulations (up to 300 ns) were used to evaluate the binding and energetics of phenyl-piperazine scaffold hits against the eIF4A1 helicase. nih.gov These simulations can recreate the opening and closing motions of protein domains upon ligand binding, confirming a stable and favorable interaction. nih.gov Such studies are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For classes of compounds like 4-phenylpiperazines and other piperazine derivatives, QSAR models have been developed to predict their biological effects and guide the synthesis of more potent molecules. nih.govmdpi.com These models are built by calculating a set of molecular descriptors (physicochemical, electronic, topological) for each compound and correlating them with experimentally determined activity using statistical methods like Partial Least Squares (PLS) regression or Multiple Linear Regression (MLR). nih.govmdpi.com

A QSAR study on piperazine derivatives as mTORC1 inhibitors identified several key molecular descriptors that significantly correlated with their inhibitory activity. mdpi.com The resulting models provide a comprehensive understanding of the biological response and can be used to predict the activity of new, unsynthesized compounds. nih.govmdpi.com

Table 2: Significant Molecular Descriptors in QSAR Models for Piperazine Derivatives

Descriptor Type Descriptor Name Significance in Model
Electronic Lowest Unoccupied Molecular Orbital Energy (ELUMO) Correlates with the molecule's ability to accept electrons. mdpi.com
Electronic Electrophilicity Index (ω) Measures the electrophilic nature of the compound. mdpi.com
Physicochemical Molar Refractivity (MR) Relates to molecular volume and polarizability. mdpi.com
Physicochemical Aqueous Solubility (Log S) Predicts the solubility of the compound in water. mdpi.com
Topological Topological Polar Surface Area (TPSA) Correlates with membrane permeability. mdpi.comresearchgate.net
Physicochemical Refractive Index (n) Relates to the polarizability of the molecule. mdpi.com

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their potential to interact with a specific biological target. In the context of 4-Phenyl-6-piperazin-1-ylpyrimidine and its analogs, this process typically begins with the identification of a relevant disease target, such as a protein kinase implicated in cancer or inflammatory diseases. nih.govresearchgate.net

Once a target is selected, structure-based virtual screening can be employed. This involves using the three-dimensional crystal structure of the target protein to perform molecular docking simulations. In these simulations, a library of compounds, which could include derivatives of the this compound scaffold, are computationally "docked" into the active site of the target. The docking software calculates the binding affinity and identifies the most favorable binding poses of each compound. nih.gov The results are then ranked, allowing researchers to prioritize a smaller, more manageable set of compounds for synthesis and experimental validation.

Lead optimization is the subsequent step, where an initial "hit" compound identified through screening is computationally modified to enhance its desired properties, such as potency and selectivity, while minimizing potential off-target effects. For a molecule like this compound, this could involve in silico modifications to the phenyl or piperazine rings. For instance, computational fragment merging strategies can be used to combine structural features from different known inhibitors to design novel, more potent compounds. nih.gov By systematically exploring various substitutions and modifications in a virtual environment, chemists can focus their synthetic efforts on the most promising candidates.

A hypothetical example of data generated during a virtual screening and lead optimization campaign for derivatives of this compound targeting a specific kinase is presented in Table 1.

Compound IDModificationDocking Score (kcal/mol)Predicted IC50 (µM)Key Interactions
This compound Parent Compound-8.50.5H-bond with hinge region
Derivative 14-fluoro substitution on phenyl ring-9.20.1H-bond with hinge, halogen bond
Derivative 2N-methyl on piperazine-8.70.4H-bond with hinge
Derivative 33-chloro substitution on phenyl ring-9.00.2H-bond with hinge, halogen bond
Derivative 44-methoxy substitution on phenyl ring-8.30.8H-bond with hinge, potential steric clash

Table 1: Illustrative Virtual Screening and Lead Optimization Data

In Silico Assessment of Compound Characteristics for Research Prioritization

Beyond predicting the binding affinity to a therapeutic target, in silico tools are crucial for assessing the drug-like properties of a compound, a practice often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These predictions are vital for prioritizing compounds that are more likely to succeed in later stages of drug development. For this compound and its derivatives, a range of physicochemical and pharmacokinetic properties can be calculated using various computational models.

These models can predict properties such as:

Lipinski's Rule of Five: An assessment of oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Aqueous Solubility: A critical factor for drug absorption.

Blood-Brain Barrier Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting potential drug-drug interactions. For example, studies on similar pyrimidine compounds have explored the correlation between specific chemical groups and the inhibition of enzymes like CYP3A4. acs.org

hERG Inhibition: Assessing the risk of cardiac toxicity.

Toxicity Endpoints: Predicting potential mutagenicity or carcinogenicity.

An illustrative in silico ADMET profile for this compound is provided in Table 2.

PropertyPredicted ValueAssessment
Molecular Weight254.32Favorable
logP2.8Optimal
Hydrogen Bond Donors1Compliant with Lipinski's Rule
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule
Aqueous SolubilityModerateAcceptable
Blood-Brain Barrier PermeabilityLowFavorable for non-CNS targets
CYP2D6 InhibitionUnlikelyLow risk of drug interactions
hERG InhibitionLow RiskFavorable cardiac safety profile
Mutagenicity (Ames Test)NegativeFavorable safety profile

Table 2: Illustrative In Silico ADMET Profile

By integrating these in silico assessments, researchers can create a comprehensive profile of a compound's potential before it is even synthesized. This allows for the early deselection of compounds with unfavorable predicted properties, thereby saving significant time and resources. The use of these computational approaches enables a more rational and efficient path toward the development of novel therapeutics based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 4-Phenyl-6-piperazin-1-ylpyrimidine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl, pyrimidine (B1678525), and piperazine (B1678402) moieties.

The protons of the monosubstituted phenyl group typically appear in the aromatic region of the spectrum, between δ 7.0 and 8.5 ppm. The protons in the ortho positions (H-2' and H-6') are expected to resonate at a different chemical shift compared to the meta (H-3' and H-5') and para (H-4') protons due to their differing electronic environments. The pyrimidine ring protons will also resonate in the aromatic region. The proton at the 5-position of the pyrimidine ring is anticipated to appear as a distinct singlet, while the proton at the 2-position will also be a singlet, with their exact chemical shifts influenced by the electronic effects of the phenyl and piperazinyl substituents.

The piperazine ring protons will be observed in the aliphatic region of the spectrum. The four protons on the carbons adjacent to the pyrimidine ring (positions 2" and 6") are expected to show a different chemical shift from the four protons on the carbons adjacent to the nitrogen atom bearing a hydrogen (positions 3" and 5"). These will likely appear as multiplets due to coupling with each other. The N-H proton of the piperazine ring will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl H (ortho)7.8 - 8.2Multiplet
Phenyl H (meta, para)7.2 - 7.6Multiplet
Pyrimidine H-2~8.5Singlet
Pyrimidine H-5~6.5Singlet
Piperazine H (C2", C6")3.8 - 4.2Multiplet
Piperazine H (C3", C5")3.0 - 3.4Multiplet
Piperazine N-HVariableBroad Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the phenyl ring will resonate in the aromatic region, typically between δ 120 and 140 ppm. The quaternary carbon of the phenyl ring attached to the pyrimidine ring will have a distinct chemical shift. The pyrimidine ring carbons will also appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the substituents. The carbon at position 4, attached to the phenyl group, and the carbon at position 6, attached to the piperazine, will be significantly deshielded.

The carbon atoms of the piperazine ring will be found in the aliphatic region of the spectrum, typically between δ 40 and 55 ppm. The two sets of non-equivalent carbons in the piperazine ring will have different chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)135 - 140
Phenyl C (CH)125 - 130
Pyrimidine C-2~158
Pyrimidine C-4~165
Pyrimidine C-5~105
Pyrimidine C-6~162
Piperazine C (C2", C6")~45
Piperazine C (C3", C5")~50

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Specific Nuclei

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms within the this compound molecule. The pyrimidine ring contains two nitrogen atoms, and the piperazine ring contains two nitrogen atoms, all of which are in different chemical environments. ¹⁵N NMR would show distinct signals for each of these nitrogen atoms, providing further confirmation of the structure and insights into the electronic distribution within the heterocyclic rings. The chemical shifts would be influenced by the hybridization state and the nature of the substituents.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, often to four or five decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₆H₁₈N₄), the expected exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺267.1604
[M+Na]⁺289.1424

Note: These are calculated values for the most abundant isotopes.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the bonds connecting the phenyl, pyrimidine, and piperazine rings.

LC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound. An LC-MS analysis of a sample of this compound would show a major peak in the chromatogram corresponding to the target compound, with the associated mass spectrum confirming its identity. Any impurities present in the sample would appear as separate peaks in the chromatogram, allowing for their identification and quantification. This is crucial for ensuring the quality and reliability of the compound for any subsequent applications.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy relies on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the phenyl group, the piperazine ring, and the pyrimidine ring.

Aromatic C-H Stretching: The presence of the phenyl group would be confirmed by C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The piperazine ring contains saturated C-H bonds, which would show stretching vibrations in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretching: The pyrimidine ring's aromatic C=C and C=N stretching vibrations are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region.

N-H Stretching: The secondary amine (N-H) in the piperazine ring would give rise to a moderate absorption band in the 3350-3250 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the piperazine and its attachment to the pyrimidine ring would be observed in the 1350-1000 cm⁻¹ range.

While specific experimental data for this compound is not publicly available, the table below presents typical IR absorption ranges for the key functional groups, derived from established spectroscopic data for related structures like piperazine and phenyl-substituted pyrimidines.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (Piperazine)3350 - 3250Stretch
Aromatic C-H (Phenyl)3100 - 3000Stretch
Aliphatic C-H (Piperazine)2950 - 2850Stretch
C=N (Pyrimidine)1650 - 1550Stretch
Aromatic C=C (Phenyl, Pyrimidine)1600 - 1400Stretch
C-N (Piperazine, Pyrimidine)1350 - 1000Stretch
Aromatic C-H Bending900 - 675Out-of-plane Bending

This table is generated based on characteristic infrared absorption frequencies for the specified functional groups.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation in the molecule.

The structure of this compound contains two main chromophores: the phenyl group and the pyrimidine ring. The conjugation between these systems, though separated by the piperazine moiety, will influence the electronic spectrum. The expected electronic transitions are primarily π → π* and n → π*.

π → π Transitions:* These high-energy transitions are expected due to the aromatic phenyl and pyrimidine rings. The extended conjugation can lead to a bathochromic (red) shift, moving the absorbance to longer wavelengths.

n → π Transitions:* These lower-energy transitions arise from the non-bonding electrons on the nitrogen atoms of the pyrimidine and piperazine rings.

While a specific spectrum for this compound is not available, data from related compounds can provide insight. For instance, a study on a similar compound, 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, reported UV absorption maxima at 225 nm, 285 nm, and 350 nm in a 0.01 M HCl solution. jchr.orgjocpr.com The NIST WebBook shows a UV spectrum for 1-phenylpiperazine (B188723) with a λmax around 240 nm. ekb.eg Based on these analogs, this compound is anticipated to show strong absorbance in the 230-280 nm range.

Chromophore SystemExpected TransitionApproximate λmax (nm)
Phenyl Ringπ → π~200-220, ~250-270
Pyrimidine Ringπ → π, n → π~240-270, ~290-310
Phenyl-Pyrimidine Conjugationπ → π>260

This table is generated based on typical UV-Vis absorption data for the constituent chromophores and data from analogous compounds.

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of a target compound from reaction byproducts and for assessing its purity. Thin-Layer Chromatography (TLC) is a rapid and effective qualitative tool, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis.

Thin-Layer Chromatography (TLC)

TLC is used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. A spot of the compound solution is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), and a mobile phase (solvent system) is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf) is a key parameter calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or dichloromethane) is typically used as the mobile phase. The optimal solvent system would result in an Rf value between 0.3 and 0.7 for the target compound, allowing for clear separation from impurities. For a related compound, a mobile phase of butanol-acetic acid-water was used with silica gel plates. jchr.orgjocpr.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for determining the purity of a compound. It employs a high-pressure pump to pass the solvent through a column packed with a stationary phase. Reversed-phase HPLC (RP-HPLC) is the most common mode, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

For this compound, a C18 column would be suitable. A gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to ensure the separation of any potential impurities with different polarities. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. A validated RP-HPLC method for a similar compound utilized an octadecyl column with an acetonitrile-phosphate buffer (pH=2) mobile phase and UV detection at 239 nm. jchr.orgjocpr.com

TechniqueStationary PhaseTypical Mobile Phase System (Illustrative)Detection MethodPurpose
TLCSilica Gel 60 F254Ethyl Acetate (B1210297) / Methanol (e.g., 9:1 v/v)UV light (254 nm)Reaction monitoring, Purity check
HPLCC18 (Octadecyl)Acetonitrile / Water with 0.1% TFA (Gradient)UV-Vis Diode Array DetectorPurity determination, Quantification

This table provides illustrative examples of chromatographic conditions that could be adapted for the analysis of this compound based on its chemical structure and methods for related compounds.

Derivatization Strategies for Analytical and Medicinal Chemistry Research

Pre-Column and Post-Column Derivatization in Chromatography

Derivatization in chromatography is a technique used to modify an analyte to enhance its detection or separation. In pre-column derivatization, the analyte is chemically modified before its injection into the chromatography system, while in post-column derivatization, the modification occurs after separation and before detection. These techniques are employed to improve the volatility, thermal stability, or detectability of compounds.

However, specific methodologies for the pre-column or post-column derivatization of “4-Phenyl-6-piperazin-1-ylpyrimidine” are not described in the existing literature. The piperazine (B1678402) moiety of the molecule contains secondary amine functional groups that are, in principle, amenable to derivatization. For instance, reagents targeting secondary amines could potentially be used to introduce chromophores or fluorophores, thereby enhancing UV or fluorescence detection in high-performance liquid chromatography (HPLC). A study on the determination of piperazine in active pharmaceutical ingredients utilized 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at low levels. jocpr.com This general approach highlights a potential, though not specifically documented, strategy for “this compound”.

Application in Fatty Acid and Carboxylic Acid Analysis

The use of derivatizing agents to facilitate the analysis of fatty acids and carboxylic acids by HPLC is a common practice. These agents typically react with the carboxyl group to attach a UV-absorbing or fluorescent tag. For example, p-bromophenacyl bromide has been used for the derivatization of fatty acids, enabling their detection by UV absorption. cerealsgrains.org Another approach involves the use of fluorescent labeling agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) for the sensitive detection of fatty acids. researchgate.net

Despite the existence of these methods, there is no evidence in the scientific literature to suggest that “this compound” has been employed as a derivatizing agent for fatty acid or carboxylic acid analysis. Such an application would necessitate a reactive site on the molecule that selectively and quantitatively reacts with carboxylic acids, which is not an inherent feature of its structure.

Chiral Derivatization for Enantiomeric Purity Assessment

Chiral derivatization is a technique used to determine the enantiomeric purity of chiral compounds. It involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using achiral chromatography techniques.

The "this compound" molecule itself is achiral. Therefore, it cannot be directly analyzed for enantiomeric purity. In a hypothetical scenario where a chiral analog of this compound exists, a suitable CDA would be required for its analysis. However, no studies documenting the chiral derivatization of any chiral derivatives of "this compound" are available.

Introduction of Reporter Groups for Biological Probes

Reporter groups, such as fluorescent dyes or biotin, are often introduced into molecules to create biological probes for studying biological systems. The piperazine ring in "this compound" offers a potential site for the attachment of such reporter groups. The secondary amine could be functionalized with a linker to which a reporter molecule is subsequently attached. The synthesis of fluorescent probes often involves coupling a fluorophore to a molecule of interest to enable visualization in biological imaging experiments. researchgate.netnih.gov

While the chemical structure of "this compound" suggests that such modifications are feasible, there are no published research articles that describe the synthesis or application of biological probes derived from this specific compound.

Strategies for Synthesizing Libraries of Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The synthesis of a library of analogues is a key component of this process. For "this compound," several positions on the pyrimidine (B1678525) and phenyl rings, as well as the piperazine moiety, could be modified to generate a library of analogues.

General strategies for the synthesis of related pyrimidine and piperazine derivatives have been reported. For instance, the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides has been described for SAR studies on novel antipsychotic agents. nih.gov Additionally, research on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1 outlines the design and synthesis of a series of analogues to explore SAR. researchgate.net These studies provide a conceptual framework for how an SAR study on "this compound" could be approached. However, there is no specific literature available that details the combinatorial synthesis or SAR of an analogue library based on the "this compound" scaffold.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The creation of efficient and economically viable methods for synthesizing 4-Phenyl-6-piperazin-1-ylpyrimidine derivatives is essential for extensive research and potential clinical use. Current research aims to improve upon traditional multi-step synthesis processes, which are often plagued by low yields and the use of harsh chemicals.

A particularly promising technique is microwave-assisted organic synthesis (MAOS), which can drastically cut down reaction times and frequently results in higher yields and purer products. tandfonline.comresearchgate.netresearchgate.netfoliamedica.bgacs.org For example, the successful one-pot synthesis of various 4,6-disubstituted pyrimidines highlights the potential for quick and efficient manufacturing. tandfonline.com

The development of new catalytic systems is another significant area of research. Scientists are looking into palladium-catalyzed cross-coupling reactions, like the Suzuki and Buchwald-Hartwig reactions, to build the central pyrimidine (B1678525) structure and attach the phenyl and piperazinyl groups with high accuracy. acs.orgacs.orggoogle.comnih.gov These techniques provide more options for incorporating different functional groups, which enables the creation of varied chemical libraries for testing.

Flow chemistry is also becoming a valuable method for producing pharmaceutical intermediates. The continuous nature of flow reactors offers superior control over reaction conditions, enhanced safety, and simpler scalability in comparison to conventional batch methods. Applying flow chemistry to the synthesis of this compound could result in more sustainable and cost-effective production.

Key Objectives for Future Synthetic Approaches:

Reducing the use of dangerous reagents and solvents, in line with Green Chemistry principles.

Creating scalable and automated synthesis procedures.

Facilitating the quick production of diverse analog libraries.

Deepening the Understanding of Molecular Mechanisms and Off-Target Interactions

A detailed comprehension of how this compound and its derivatives interact with their biological targets on a molecular level is crucial for effective drug design. Although some targets have been pinpointed, the exact binding methods and subsequent signaling pathways are often not entirely clear.

Advanced biochemical and biophysical methods are being used to analyze these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can offer high-resolution 3D structures of the compound attached to its target protein, unveiling important atomic-level interactions. Other methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can measure the binding strength and thermodynamics of these interactions, shedding light on the forces that drive the formation of these complexes.

Identifying and characterizing potential off-target interactions is equally vital. creative-diagnostics.com These unintended interactions could lead to negative side effects or present chances for repurposing the drug. creative-diagnostics.com Chemoproteomics, which employs chemical probes to find the protein targets of a small molecule in a complex biological sample, is a potent tool for unbiasedly profiling off-targets. creative-diagnostics.combiognosys.comescholarship.orgnih.gov By understanding all of a compound's interactions, researchers can more accurately predict its biological effects and create more selective molecules.

Development of Advanced Computational Models for Prediction and Design

In contemporary drug discovery, computational chemistry and molecular modeling have become essential tools. For this compound, these techniques are speeding up the design-make-test-analyze process.

Quantitative structure-activity relationship (QSAR) studies are utilized to create mathematical models that link a compound's chemical structure to its biological activity. nih.govresearchgate.netscielo.brresearchgate.net These models can then forecast the activity of virtual compounds before they are synthesized, aiding in the prioritization of the most promising candidates. nih.gov

Molecular docking simulations are employed to predict how a ligand will bind within the active site of a target protein. nih.govnih.govmdpi.comremedypublications.commdpi.com This knowledge can inform the creation of new derivatives with enhanced potency and selectivity. nih.govnih.gov Additionally, molecular dynamics (MD) simulations can offer understanding of the dynamic behavior of the ligand-protein complex over time, providing crucial information about the stability of the interaction and the influence of conformational changes. tandfonline.com

The incorporation of artificial intelligence (AI) and machine learning (ML) is further transforming this area. frontiersin.orgyoutube.comfrontiersin.org AI/ML algorithms can be trained on extensive datasets of chemical structures and biological activities to uncover intricate patterns that are not obvious to human researchers. These models can be applied to various tasks, including virtual screening, de novo drug design, and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Expanding the Scope of Biological Targets and Research Areas

While early research on this compound may have concentrated on a particular biological target or disease, there is increasing interest in investigating its effectiveness against a broader array of targets. The pyrimidine and piperazine (B1678402) components are considered privileged scaffolds in medicinal chemistry, as they are often present in biologically active compounds. gsconlinepress.comnih.gov

High-throughput screening (HTS) is being utilized to assess libraries of this compound derivatives against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. This impartial method can lead to the identification of new activities and pave the way for further research. omicstutorials.com

There is also a significant effort to explore the utility of these compounds in new therapeutic fields. For instance, compounds originally created as anticancer agents might be effective in treating inflammatory conditions or neurodegenerative diseases. rsc.org This drug repositioning strategy can markedly decrease the time and expense involved in drug development. acs.org

Integration of Multi-Omics Data in Compound Evaluation (e.g., Metabolomics, Proteomics)

To achieve a thorough understanding of the biological impacts of this compound derivatives, researchers are increasingly adopting multi-omics strategies. frontiersin.orgomicstutorials.commdpi.com This entails the combined analysis of data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.com

Proteomics can be employed to examine alterations in the expression levels of thousands of proteins following compound treatment, offering insights into the affected cellular pathways. nih.govdavuniversity.orgcreative-proteomics.commetwarebio.comnih.gov Metabolomics, which is the study of small molecule metabolites, can show how a compound modifies cellular metabolism. nih.govnih.govyoutube.comyoutube.comyoutube.com

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-Phenyl-6-piperazin-1-ylpyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine C6 position using piperazine derivatives. Optimization includes controlling temperature (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity .
  • Advanced Note : For scale-up, consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify impurities .

Advanced Research Questions

Q. How can molecular docking and dynamics studies enhance the design of this compound derivatives for acetylcholinesterase (AChE) inhibition?

  • Methodological Answer :

Docking : Use software like AutoDock Vina to model interactions between the compound’s piperazine-pyrimidine core and AChE’s catalytic anionic site (CAS). Focus on hydrogen bonds with Ser203 and π-π stacking with Trp86 .

MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and ligand-protein conformational changes.

Validation : Correlate computational results with in vitro Ellman assays (IC50_{50} values) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for kinase inhibition by pyrimidine derivatives?

  • Methodological Answer :

  • Kinase Profiling : Use broad-panel kinase assays (e.g., DiscoverX Eurofins) to identify off-target effects.
  • Crystallography : Solve co-crystal structures (e.g., with PI3Kα) to clarify binding modes and steric clashes. highlights thienopyrimidine derivatives’ selectivity via hinge-region interactions .
  • Data Triangulation : Combine IC50_{50}, kinetic parameters (Ki_i), and cellular assays (e.g., proliferation inhibition in cancer lines) to validate target engagement .

Q. How does X-ray crystallography inform the drug design of this compound analogs?

  • Methodological Answer :

  • Crystal Structure Analysis : Determine bond lengths, angles, and torsion angles to optimize substituent geometry. For example, reports a pyrimidine derivative’s dihedral angle of 85.2° between phenyl and piperazine groups, suggesting limited planarity for membrane penetration .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) to predict solubility and crystallinity .

Q. What analytical methods are critical for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify trace impurities (e.g., dehalogenated byproducts) using a Q-TOF mass spectrometer in positive ion mode.
  • GC Headspace Analysis : Detect residual solvents (e.g., DMF) per ICH Q3C guidelines.
  • Reference Standards : Use pharmacopeial impurities (e.g., EP/BP standards in ) for spiking experiments and quantification .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

Reassess Force Fields : Validate docking parameters using co-crystallized ligands (e.g., PDB: 5K5E for AChE).

Probe Solvent Effects : Conduct assays in varied buffers (e.g., pH 6.5 ammonium acetate in ) to account for ionization state changes.

Meta-Analysis : Cross-reference datasets from multiple studies (e.g., vs. 18) to identify consensus trends or outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.